molecular formula C13H21NO B12127733 N-(Butan-2-yl)-4-(propan-2-yloxy)aniline

N-(Butan-2-yl)-4-(propan-2-yloxy)aniline

Cat. No.: B12127733
M. Wt: 207.31 g/mol
InChI Key: ZKZZNRLXUQSRSE-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-(propan-2-yloxy)aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and a propan-2-yloxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline typically involves the following steps:

    N-Alkylation: The starting material, aniline, undergoes N-alkylation with butan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.

    O-Alkylation: The intermediate product is then subjected to O-alkylation with propan-2-yl bromide in the presence of a base such as sodium hydride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(Butan-2-yl)-4-(propan-2-yloxy)aniline can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(Butan-2-yl)-4-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-2-(propan-2-yl)aniline: Similar structure but with different substitution patterns on the benzene ring.

    N-(Butan-2-yl)-4-(methoxy)aniline: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-(Butan-2-yl)-4-(ethoxy)aniline: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

N-(Butan-2-yl)-4-(propan-2-yloxy)aniline is unique due to the presence of both butan-2-yl and propan-2-yloxy groups, which can impart distinct chemical and biological properties. The specific substitution pattern on the benzene ring can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-butan-2-yl-4-propan-2-yloxyaniline

InChI

InChI=1S/C13H21NO/c1-5-11(4)14-12-6-8-13(9-7-12)15-10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

ZKZZNRLXUQSRSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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